3-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to produce the carbohydrazonoyl derivative. Finally, this derivative is esterified with 4-chlorobenzoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with a 2-chlorophenoxy group instead of a 4-chlorophenoxy group.
3-(2-(Bis(4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Contains two 4-chlorophenoxy groups, leading to different chemical properties.
3-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Features a hydroxy(phenyl)acetyl group, which affects its reactivity and applications.
Uniqueness
The uniqueness of 3-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
402615-20-7 |
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Molecular Formula |
C22H16Cl2N2O4 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c23-17-6-4-16(5-7-17)22(28)30-20-3-1-2-15(12-20)13-25-26-21(27)14-29-19-10-8-18(24)9-11-19/h1-13H,14H2,(H,26,27)/b25-13+ |
InChI Key |
UQCDJYDZIMTNCT-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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